5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Lipophilicity Lead optimization Aqueous solubility

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1488986-79-3) is a heterocyclic pyrimidine-2,4-dione building block bearing a 5-amino group, an N1-methyl substituent, and an N3-(2-hydroxypropyl) chain containing a single asymmetric carbon. With a molecular weight of 199.21 g·mol⁻¹, a calculated LogP of −1.98, an Fsp³ of 0.50, and a commercially supplied purity of 98%, this compound occupies a distinct position within the 5-amino-uracil analog space.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
Cat. No. B13631549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)C(=CN(C1=O)C)N)O
InChIInChI=1S/C8H13N3O3/c1-5(12)3-11-7(13)6(9)4-10(2)8(11)14/h4-5,12H,3,9H2,1-2H3
InChIKeyVCHUHDXFYBASQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Physicochemical Profile and Structural Identity for Informed Procurement


5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1488986-79-3) is a heterocyclic pyrimidine-2,4-dione building block bearing a 5-amino group, an N1-methyl substituent, and an N3-(2-hydroxypropyl) chain containing a single asymmetric carbon . With a molecular weight of 199.21 g·mol⁻¹, a calculated LogP of −1.98, an Fsp³ of 0.50, and a commercially supplied purity of 98%, this compound occupies a distinct position within the 5-amino-uracil analog space . Its combination of an N3-hydroxyalkyl handle, an N1-methyl cap, and a free C5-amino group provides a unique substitution pattern that enables synthetic derivatization pathways not accessible with simpler 5-amino-uracil congeners .

Why Close Pyrimidine-2,4-dione Analogs Cannot Substitute for 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione in Research and Development


Although the pyrimidine-2,4-dione scaffold is common among heterocyclic building blocks, simple replacement with 5-amino-1-methyluracil (CAS 23899-79-8) or 5-amino-1,3-dimethyluracil (CAS 49738-24-1) fails to replicate the properties of the title compound. The N3-(2-hydroxypropyl) substituent substantially alters lipophilicity: the target compound exhibits a LogP of −1.98, which is 0.68 log units more hydrophilic than 5-amino-1-methyluracil (XLogP3 −1.3) and 0.88 log units more hydrophilic than 5-amino-1,3-dimethyluracil (XLogP3 −1.1) [1][2]. This polarity shift directly impacts aqueous solubility and partitioning behavior in reaction media, chromatographic separations, and biological assay buffers. Furthermore, the N3-hydroxypropyl chain introduces an sp³-hybridized carbon array that raises Fsp³ to 0.50, versus 0.20 for 5-amino-1-methyluracil, fundamentally changing the three-dimensional character of the molecule and its suitability for fragment-based drug discovery or diversity-oriented synthesis [1]. The single chiral center at the hydroxypropyl terminus enables enantioselective chemistry that achiral analogs simply cannot support .

Quantitative Differentiation Evidence for 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione Against Closest Structural Analogs


Head-to-Head Lipophilicity Comparison: LogP −1.98 vs. −1.62 (Ethyl Analog) and −1.3 (1-Methyl Analog) for Optimized Aqueous Compatibility

The title compound exhibits a calculated partition coefficient (LogP) of −1.98, which is 0.36 log units lower (i.e., approximately 2.3-fold more hydrophilic) than its closest N1-ethyl analog 5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS 1491419-96-5, LogP −1.62) . The LogP difference widens to 0.68 log units (∼4.8-fold) versus 5-amino-1-methylpyrimidine-2,4-dione (XLogP3 −1.3), which lacks the N3-hydroxypropyl group entirely [1]. This enhanced hydrophilicity can reduce non-specific protein binding, improve solubility in aqueous assay media, and simplify reverse-phase chromatographic purification of downstream derivatives.

Lipophilicity Lead optimization Aqueous solubility

Chiral Center Availability: 1 Asymmetric Atom vs. 0 for Non-Hydroxypropyl Analogs Enabling Enantioselective Derivatization

The title compound contains one asymmetric carbon atom (located at the 2-hydroxypropyl methine position), as specified in the Fluorochem product data sheet . In contrast, 5-amino-1-methylpyrimidine-2,4-dione (CAS 23899-79-8) and 5-amino-1,3-dimethylpyrimidine-2,4-dione (CAS 49738-24-1) possess zero asymmetric centers [1][2]. The presence of a single stereocenter enables resolution or asymmetric synthesis strategies to access optically pure intermediates, including the potential preparation of both (R)- and (S)-enantiomers for stereochemical structure-activity relationship (SAR) exploration. Chiral center count has been demonstrated to correlate positively with clinical development success rates [3].

Chiral synthesis Asymmetric chemistry Enantioselective building blocks

Fsp³ Saturation Index: Fsp³ 0.50 vs. 0.20 for 5-Amino-1-methyluracil Supporting Higher Three-Dimensional Character

The fraction of sp³-hybridized carbon atoms (Fsp³) for the title compound is 0.50 (4 sp³ carbons out of 8 total carbons) . Its N1-ethyl analog exhibits a slightly higher Fsp³ of 0.556 (5 out of 9 sp³ carbons) . By contrast, 5-amino-1-methylpyrimidine-2,4-dione, which lacks the N3-hydroxypropyl group, has an Fsp³ of only 0.20 (1 sp³ carbon out of 5), while 5-amino-1,3-dimethylpyrimidine-2,4-dione has an Fsp³ of 0.33 [1][2]. Lovering et al. (2009) demonstrated that higher Fsp³ values correlate with increased probability of progression from discovery through clinical phases to approved drug status, attributed to improved solubility and reduced off-target promiscuity [3]. The title compound achieves a substantial Fsp³ elevation over the non-hydroxypropyl analogs without reaching the higher lipophilicity penalty of the ethyl congener.

Fsp3 Drug-likeness Molecular complexity

Supplier-Reported Purity Consistency: 98% (Multi-Vendor) vs. 97% (Ethyl Analog from Alternative Vendors) for Reproducible Downstream Synthesis

The title compound is supplied at a consistent purity of 98% by multiple independent vendors, including Fluorochem (Product Code F743026) and Leyan (Product Code 1419778) . In comparison, the N1-ethyl analog 5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is listed at 97% purity by AKSci (Product Code 2249EP) and 98% by Fluorochem, indicating greater inter-vendor purity variability for the ethyl congener . A 1% purity difference (98% vs. 97%) translates to a 33% lower maximum impurity burden (2% vs. 3%), which can be significant in reactions where impurities interfere with catalytic cycles, crystallization, or biological assay readouts.

Chemical purity Quality assurance Reproducibility

Optimal Application Scenarios for 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Pyrimidine-Derived Pharmacophores

The single asymmetric carbon at the 2-hydroxypropyl chain (Evidence Item 2) enables the preparation of enantiomerically enriched intermediates via chiral resolution or asymmetric synthetic methodologies. This is not achievable with achiral analogs such as 5-amino-1-methyluracil or 5-amino-1,3-dimethyluracil. The resolved enantiomers can serve as stereo-defined building blocks for SAR exploration of targets where stereochemistry critically influences binding, such as kinases, PDEs, or GPCRs .

Aqueous-Compatible Fragment-Based Drug Discovery (FBDD) and Biochemical Screening

The LogP of −1.98 (Evidence Item 1) ensures high aqueous solubility relative to the ethyl analog (LogP −1.62) and the non-hydroxypropyl series (LogP −1.3 to −1.1). This hydrophilicity facilitates dissolution in physiological buffers and reduces the need for DMSO co-solvent in biochemical assays, minimizing solvent interference. Combined with an Fsp³ of 0.50 (Evidence Item 3), the compound presents an attractive fragment-like profile with balanced polarity and three-dimensionality for screening libraries targeting protein-protein interactions or challenging binding sites [1].

Multi-Step Heterocyclic Library Synthesis Requiring Consistent Intermediate Quality

The multi-vendor 98% purity standard (Evidence Item 4) provides procurement confidence for parallel synthesis campaigns where intermediate variability can propagate through multiple synthetic steps, leading to unpredictable yields and impurity profiles. The hydroxyl handle at the N3 side chain serves as a functionalization point for esterification, etherification, or oxidation reactions, enabling diversification into larger heterocyclic arrays, while the C5-amino group allows for amide coupling or diazotization chemistry .

Quote Request

Request a Quote for 5-Amino-3-(2-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.